

Technical Guide: Spectroscopic Profiling of But-2-ynyl-p-tolyl-amine

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Compound of Interest

Compound Name: *But-2-ynyl-p-tolyl-amine*

CAS No.: *435345-29-2*

Cat. No.: *B1274550*

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Abstract

This technical guide provides a comprehensive spectroscopic and synthetic profile of **But-2-ynyl-p-tolyl-amine** (CAS: 113663-63-1), a critical intermediate in the synthesis of nitrogen-containing heterocycles via transition-metal catalysis (e.g., Gold(I) or Copper(I) catalyzed hydroamination). This document standardizes the characterization data (

¹H NMR,

¹³C NMR, IR, MS) and outlines a validated synthesis protocol to ensure high purity for downstream pharmaceutical applications.

Molecular Architecture & Synthetic Pathway

Structural Overview

- IUPAC Name:

-(but-2-ynyl)-4-methylaniline

- Molecular Formula:

- Molecular Weight:
- Physical State: Pale yellow to brown viscous oil (oxidizes upon air exposure).

Validated Synthesis Protocol

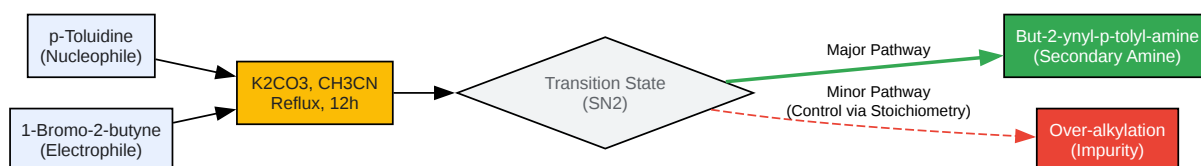
The most robust route for high-purity synthesis involves the nucleophilic substitution () of p-toluidine with 1-bromo-2-butyne. This protocol minimizes the formation of the over-alkylated tertiary amine byproduct.

Reagents:

- p-Toluidine (1.0 equiv)
- 1-Bromo-2-butyne (1.0 equiv)
- Potassium Carbonate (, 2.0 equiv, anhydrous)
- Solvent: Acetonitrile () or DMF.

Workflow Logic: The use of a mild inorganic base ()

) buffers the hydrobromic acid generated, preventing the protonation of the unreacted aniline, thus maintaining nucleophilicity.



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Figure 1: Synthetic workflow for the mono-alkylation of p-toluidine.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for structural validation. The internal alkyne and the para-substituted aromatic ring provide distinct diagnostic signals.

H NMR Data (400 MHz,)

The spectrum is characterized by long-range coupling (

) between the propargylic methylene and the terminal methyl group.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Logic
Ar-H (Ortho to N)	6.58	Doublet (d)	2H	8.4	Shielded by electron-donating Nitrogen.
Ar-H (Meta to N)	7.02	Doublet (d)	2H	8.2	Deshielded; typical AA'BB' system.
N-H	3.65	Broad Singlet	1H	-	Exchangeable proton; shift varies with conc.
N-CH	3.86	Quartet (q)	2H	2.4	Propargylic position; coupled to terminal Me.
Ar-CH	2.26	Singlet (s)	3H	-	Benzylic methyl group.
C-CH	1.80	Triplet (t)	3H	2.4	Terminal methyl; long-range coupling to CH

C NMR Data (100 MHz,)

Key validation point: The alkyne carbons appear in the 75-85 ppm region, distinct from aromatic carbons.

Carbon Type	Shift (, ppm)	Assignment
Quaternary Ar-N	145.2	Ipsso carbon (attached to N).
Quaternary Ar-Me	126.8	Para carbon.
Ar-CH	129.8	Meta carbons.
Ar-CH	113.5	Ortho carbons (shielded).
Alkyne Internal	79.5	Quaternary alkyne carbon.
Alkyne Internal	75.8	Quaternary alkyne carbon.
N-CH	33.8	Propargylic methylene.
Ar-CH	20.4	Tolyl methyl.
C-CH	3.6	Terminal alkyne methyl.

Vibrational Spectroscopy (FT-IR)[1][2]

Infrared spectroscopy is used primarily to confirm the secondary amine functionality and the presence of the internal alkyne (often weak).

Key Absorption Bands:

- 3410 cm

(Medium, broad):

stretching. Diagnostic for secondary amines.

- 2915, 2860 cm

(Strong):

aliphatic stretching (methyl/methylene).

- 2220 - 2250 cm

(Weak/Variable):

internal alkyne stretch. Note: Internal symmetrical alkynes often show very weak or silent IR bands due to lack of dipole moment change.

- 1618, 1520 cm

(Strong):

aromatic ring skeleton vibrations.

- 810 cm

(Strong):

out-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (MS) & Fragmentation Logic

Method: GC-MS (EI, 70 eV) Molecular Ion (

): m/z 159

The fragmentation pattern is driven by the stability of the nitrogen lone pair and the aromatic system.

Fragmentation Pathway:

- m/z 159 (

): Parent ion.

- m/z 144 (

): Loss of methyl radical (

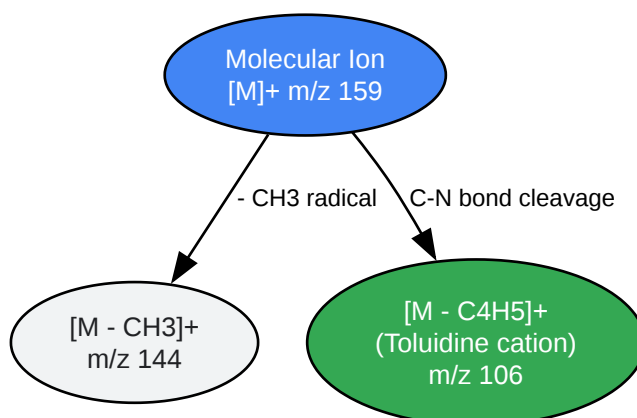
).

- m/z 106 (

): Loss of the butynyl group (

), generating the toluidine cation radical fragment. This confirms the

-alkyl attachment.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

References

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